molecular formula C18H20ClNOS B121395 2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride CAS No. 1033719-36-6

2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride

Cat. No.: B121395
CAS No.: 1033719-36-6
M. Wt: 333.9 g/mol
InChI Key: AOVAITWXSAKYGE-UHFFFAOYSA-N
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Description

2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride is a complex organic compound that features a naphthalenol core with a substituted thiophene and methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including alkylation, amination, and coupling with the naphthalenol moiety. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial to achieving efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted thiophene or naphthalenol derivatives.

Scientific Research Applications

2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Phenethylamines: These compounds share a similar structural motif and are known for their biological activity, particularly in the central nervous system.

    2-Aminobenzothiazoles: These compounds are versatile in synthetic organic chemistry and have significant medicinal importance.

    2-Aminopyrimidines: Known for their antitrypanosomal and other pharmacological activities.

Uniqueness

2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride is unique due to its specific combination of a naphthalenol core with a substituted thiophene and methylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS.ClH/c1-19-11-10-15(17-7-4-12-21-17)16-9-8-13-5-2-3-6-14(13)18(16)20;/h2-9,12,15,19-20H,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVAITWXSAKYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=C(C2=CC=CC=C2C=C1)O)C3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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